LogP Shift by Ortho-Methyl Substitution
Introducing an ortho-methyl group on the phenyl ring raises the calculated LogP from 1.11 (des-methyl comparator) to 1.43 for [3-(2-Methylphenyl)oxiran-2-yl]methanol, a +0.32 log unit increase that predicts approximately 2.1-fold higher partition into organic phases [1][2]. This difference is large enough to alter both passive membrane permeation and chromatographic retention, making the compound a preferred intermediate when enhanced lipid solubility is required without adding a separate para-substituent.
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | LogP 1.43 (yybyy.com) |
| Comparator Or Baseline | [(2R,3R)-3-phenyloxiran-2-yl]methanol: LogP 1.11 (Molbase / ChemAxon; fluorochem.co.uk) |
| Quantified Difference | ΔLogP = +0.32 |
| Conditions | Computational prediction (ALogP / ChemAxon); no experimental logP available for either compound |
Why This Matters
A 0.32 log-unit lipophilicity gain translates to an approximately two-fold increase in membrane partitioning, which is directly relevant for selecting building blocks in CNS-targeted or intracellular probe design.
- [1] yybyy.com. 3-(2-methylphenyl)glycidol CAS 866089-18-1 – Physicochemical Properties. Retrieved 2026-05-01. View Source
- [2] Molbase.cn. (3-phenyloxiran-2-yl)methanol – Physicochemical Properties. Retrieved 2026-05-01. View Source
